molecular formula C12H13NO3 B2521219 benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 613688-34-9

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2521219
CAS No.: 613688-34-9
M. Wt: 219.24
InChI Key: OZHQEYLUECOUMU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is an organic compound with the chemical formula C12H13NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Mechanism of Action

The mechanism of action would depend on the specific application of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. For example, benzylpenicillin, a different compound, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards associated with benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for the compound for detailed information .

Future Directions

The future directions for research on benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate would likely involve further exploration of its properties and potential applications. This could include more detailed studies on its synthesis, reactivity, and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate involves the aziridine amination reaction. This process typically starts with the reaction of aziridine with benzoic anhydride to produce N-benzoyl α-aminoketone, which is then reduced to form the desired compound . The reaction conditions often require specific experimental operations and organic synthesis techniques, such as the use of reducing agents and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is unique due to its chiral azetidine ring, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and chiral drug development. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQEYLUECOUMU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.